6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid
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Overview
Description
6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid is a quinoline derivative known for its significant biological and chemical properties. Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a bromine atom at the 6th position and an ethyl group at the 1st position enhances its chemical reactivity and potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that quinolone compounds often target bacterial enzymes like dna gyrase and topoisomerase iv, which are essential for bacterial dna replication .
Mode of Action
Quinolones typically work by inhibiting the aforementioned bacterial enzymes, thereby preventing bacterial DNA replication and ultimately leading to bacterial death .
Biochemical Pathways
As a quinolone derivative, it may potentially interfere with the dna supercoiling process, disrupting dna replication and transcription in bacteria .
Pharmacokinetics
Quinolones are generally well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .
Result of Action
Based on the typical action of quinolones, it can be inferred that this compound may lead to the death of bacterial cells by inhibiting dna replication .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the stability and efficacy of quinolones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid typically involves the bromination of 1-ethyl-4-oxoquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 1-Ethyl-4-oxoquinoline-3-carboxylic acid
- 6-Chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid
Comparison: 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the ethyl group, which enhance its reactivity and potential biological activities. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Properties
IUPAC Name |
6-bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGYVGPARXLFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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